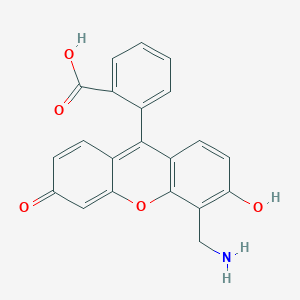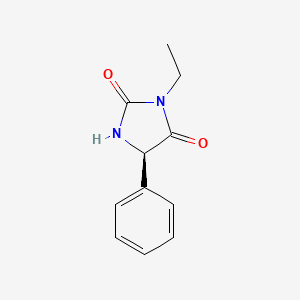
(-)-Ethotoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-Ethotoin is a chiral anticonvulsant drug used primarily in the treatment of epilepsy. It belongs to the class of hydantoins and is known for its ability to stabilize neuronal membranes and reduce seizure activity. The compound is the enantiomer of ethotoin, meaning it has a specific three-dimensional arrangement that distinguishes it from its counterpart.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethotoin typically involves the resolution of racemic ethotoin. One common method is the use of chiral resolution agents to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or starting materials are used to preferentially produce the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Ethotoin often involves large-scale chiral resolution techniques. These methods may include crystallization, chromatography, or the use of chiral auxiliaries. The goal is to achieve high purity and yield of the desired enantiomer.
化学反応の分析
Types of Reactions: ®-Ethotoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ®-Ethotoin to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted ethotoin compounds.
科学的研究の応用
®-Ethotoin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and asymmetric synthesis techniques.
Biology: Researchers use ®-Ethotoin to investigate its effects on neuronal activity and membrane stabilization.
Medicine: The compound is studied for its anticonvulsant properties and potential use in treating other neurological disorders.
Industry: ®-Ethotoin is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of ®-Ethotoin involves its interaction with voltage-gated sodium channels in neuronal membranes. By binding to these channels, ®-Ethotoin stabilizes the inactive state of the channel, reducing the likelihood of repetitive firing and seizure activity. This action helps to prevent the spread of abnormal electrical activity in the brain, thereby controlling seizures.
類似化合物との比較
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Mephenytoin: Similar in structure and function to ®-Ethotoin but with different pharmacokinetic properties.
Fosphenytoin: A prodrug of phenytoin that is used for intravenous administration.
Uniqueness of ®-Ethotoin: ®-Ethotoin is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer and other similar compounds. Its ability to selectively stabilize neuronal membranes makes it a valuable compound in the treatment of epilepsy and other neurological disorders.
特性
CAS番号 |
41807-37-8 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
InChIキー |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
異性体SMILES |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
正規SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
| 41807-37-8 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



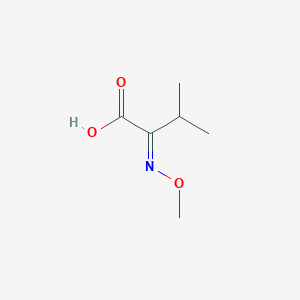
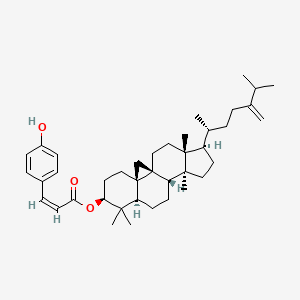

![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)
![(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252732.png)
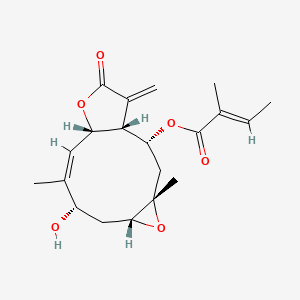
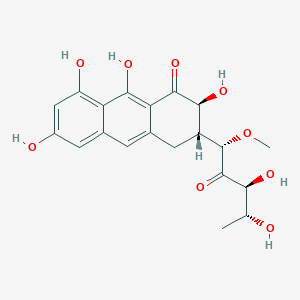

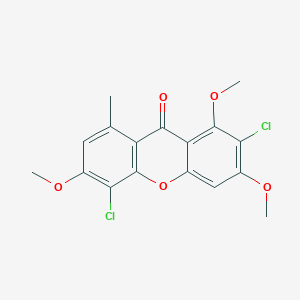
![2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1252743.png)
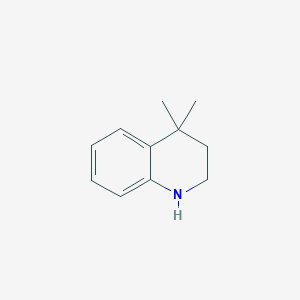
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)
